3-(Trifluoromethyl)azetidin-3-amine

Description

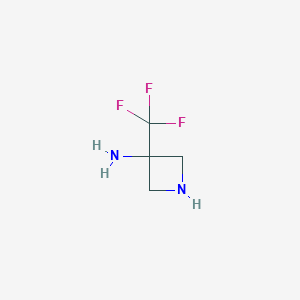

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2/c5-4(6,7)3(8)1-9-2-3/h9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJYBNYFCRXKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Azetidin 3 Amine

Historical and Early Synthetic Approaches to the Azetidin-3-amine (B9764) Core

The synthesis of the azetidin-3-amine core has been a subject of investigation for several decades, with early methods often relying on multi-step sequences starting from readily available precursors. One of the foundational approaches involves the use of 1-benzhydryl-3-azetidinol as a key intermediate. This method, while effective, requires several transformations to arrive at the desired 3-aminoazetidine.

A common historical route begins with the reaction of epichlorohydrin (B41342) with benzhydrylamine to form 1-benzhydryl-3-azetidinol. The hydroxyl group is then activated, typically by conversion to a mesylate. Subsequent displacement of the mesylate with an amine nucleophile, followed by deprotection of the benzhydryl group, yields the azetidin-3-amine core. A streamlined two-step process from 1-benzhydrylazetidin-3-ol (B14779) involves mesylation followed by aminolysis with ammonium (B1175870) hydroxide, affording 3-amino-1-benzhydrylazetidine in good yields. researchgate.net

Another early strategy involves the reduction of 3-azidoazetidine derivatives. The azido (B1232118) group can be introduced onto the azetidine (B1206935) ring and subsequently reduced to the corresponding amine. While effective, this method involves the use of potentially hazardous azide (B81097) reagents.

The reduction of β-lactams (azetidin-2-ones) has also been a widely used method for the synthesis of the azetidine core in general, and this can be adapted for 3-amino derivatives. beilstein-journals.org

Contemporary and Advanced Synthetic Routes to 3-(Trifluoromethyl)azetidin-3-amine

More recent synthetic efforts have focused on developing more efficient and versatile methods for the construction of this compound, including novel ring-forming strategies and direct trifluoromethylation techniques.

Strategies Involving Azetidine Ring Formation

The formation of the azetidine ring through the cyclization of a linear precursor remains a cornerstone of synthetic strategy. A notable modern approach is the Lanthanum(III) triflate-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a direct route to substituted azetidines and can tolerate a variety of functional groups. researchgate.netnih.gov While not directly demonstrated for the target molecule, this strategy offers a potential pathway by utilizing a precursor bearing the necessary trifluoromethyl and amino functionalities.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another advanced cyclization strategy. These methods allow for the formation of the azetidine ring under relatively mild conditions. acs.org

A plausible and widely utilized strategy for the synthesis of the target compound involves the use of N-Boc-3-azetidinone as a key intermediate. This commercially available starting material can be subjected to nucleophilic trifluoromethylation to introduce the CF₃ group at the 3-position, yielding 3-hydroxy-3-(trifluoromethyl)azetidine. Subsequent conversion of the hydroxyl group to an amine would complete the synthesis.

Below is a table summarizing a key reaction in the synthesis of a precursor to the azetidin-3-amine core:

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1-Benzhydrylazetidin-3-ol | 1. Methanesulfonyl chloride, triethylamine (B128534), acetonitrile2. Ammonium hydroxide, isopropanol, ~70°C | 3-Amino-1-benzhydrylazetidine monoacetate salt | 72-84% | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Ring expansion of three-membered rings, particularly aziridines, provides an elegant route to the four-membered azetidine core. A biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, demonstrating high enantioselectivity. nih.govacs.org Another approach involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, yielding highly substituted methylene azetidines. nih.gov While these methods showcase the potential of ring expansion strategies, their application to the synthesis of this compound would require appropriately substituted aziridine (B145994) precursors.

A specific example of a ring expansion to a trifluoromethylated azetidine involves the reaction of N-tosylaziridines with 1-bromo-1-nitroalkanes under visible light, although this leads to a 2-nitro azetidine. acs.org

Photochemical reactions offer unique pathways for the construction of strained ring systems like azetidines. The Norrish-Yang cyclization of α-amino ketones is a well-established photochemical method for the synthesis of 3-hydroxyazetidines. beilstein-journals.orgdurham.ac.uk This approach could potentially be adapted to precursors bearing a trifluoromethyl group.

Electrochemical methods are also emerging as powerful tools in organic synthesis. For instance, an electrochemical Giese-type reaction has been developed for the synthesis of β-trifluoromethylated thioethers, showcasing the potential of electrochemistry in forming C-CF₃ bonds. nih.gov While direct electrochemical synthesis of this compound has not been extensively reported, the development of electrochemical trifluoromethylation and amination reactions suggests that such a route may be feasible in the future.

Strategies for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target molecule. One of the most direct strategies involves the nucleophilic trifluoromethylation of a suitable precursor, such as N-Boc-3-azetidinone. Reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) are commonly used for this purpose. The resulting 3-hydroxy-3-(trifluoromethyl)azetidine can then be converted to the desired amine.

A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been reported as a novel method for constructing trifluoromethylated azetidines. This radical-based approach leads to the formation of azetidine-fused tricyclic compounds. rsc.org

The following table outlines a key trifluoromethylation reaction relevant to the synthesis of the target compound's precursor:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Boc-3-azetidinone | MeMgBr, Et₂O, 0°C to rt | 1-Boc-3-hydroxy-3-methylazetidine | - | ambeed.com |

| N-Boc-3-azetidinone | (Trifluoromethyl)trimethylsilane, CsF, DMF | tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | - | Plausible reaction |

This table is interactive and can be sorted by clicking on the column headers. Note that the second entry describes a plausible, though not explicitly cited, reaction based on common trifluoromethylation methods.

Direct Trifluoromethylation Reactions on Azetidine Precursors (e.g., electrophilic, nucleophilic, radical)

Direct trifluoromethylation of an appropriate azetidine precursor is a key strategy for the synthesis of this compound. The most common precursor for this approach is a protected 3-azetidinone, such as 1-Boc-3-azetidinone, which is commercially available. sigmaaldrich.comchemicalbook.commatrixscientific.com The introduction of the trifluoromethyl group onto the ketone at the C3 position can be achieved through nucleophilic trifluoromethylation.

One of the most widely used reagents for this purpose is the Ruppert-Prakash reagent (TMSCF₃) . google.comresearchgate.net This reagent, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), generates a trifluoromethyl anion equivalent that can attack the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. This reaction leads to the formation of a tertiary alcohol, specifically 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Another approach for nucleophilic trifluoromethylation involves the use of fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgbeilstein-journals.org This method generates the trifluoromethyl anion in situ, which can then react with the ketone. The choice of solvent and reaction conditions is crucial to stabilize the transient trifluoromethyl anion and achieve efficient trifluoromethylation.

While less common for this specific transformation, radical trifluoromethylation methods could also be considered. These methods typically involve the generation of a trifluoromethyl radical from a suitable precursor, which could then add to a C3-functionalized azetidine derivative. However, controlling the regioselectivity and preventing side reactions on the strained azetidine ring can be challenging.

Incorporation of Pre-formed Trifluoromethyl-bearing Building Blocks via Cyclization

An alternative to direct trifluoromethylation is the use of building blocks that already contain the trifluoromethyl group. The azetidine ring is then constructed through a cyclization reaction. This approach can offer advantages in terms of controlling the position of the trifluoromethyl group.

One such strategy involves the cyclization of a γ-amino alcohol or a derivative thereof, where the trifluoromethyl group is already in the desired position. For instance, a precursor like a 3-amino-2-(trifluoromethyl)propan-1-ol (B2987634) derivative could undergo an intramolecular nucleophilic substitution to form the azetidine ring. The success of this approach depends on the efficient synthesis of the acyclic precursor and the favorability of the 4-exo-tet cyclization.

Another cyclization approach could involve the use of β-lactams (azetidin-2-ones) as intermediates. For example, a 4-(trifluoromethyl)azetidin-2-one could be synthesized and then the carbonyl group at the C2 position could be reduced to a methylene group, and the amine functionality introduced at the C3 position in subsequent steps. wordpress.comamanote.com

Fluorination Reactions for Trifluoromethyl Group Formation

While direct trifluoromethylation is more common, it is theoretically possible to construct the trifluoromethyl group on the azetidine ring through a series of fluorination reactions. This would likely involve starting with a precursor having a suitable functional group at the C3 position, such as a methyl or carboxyl group, and then sequentially replacing the hydrogens or other atoms with fluorine. However, this approach is generally considered less practical due to the harsh reaction conditions often required for such transformations and the potential for side reactions on the sensitive azetidine ring.

Strategies for Amine Group Introduction and Functionalization

The introduction of the amine group at the C3 position is a critical step in the synthesis of this compound. The strategy for this transformation is highly dependent on the nature of the intermediate.

Amination Protocols (e.g., reductive amination, nucleophilic displacement, C-N coupling)

Starting from the tertiary alcohol intermediate, 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine, the conversion of the hydroxyl group to an amine group is a challenging but feasible transformation. A direct Sₙ2 displacement of the hydroxyl group is difficult at a tertiary center. wordpress.comnih.gov Therefore, alternative methods are required.

One of the most promising methods is the Mitsunobu reaction . wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction allows for the conversion of an alcohol to a variety of nucleophilic products with inversion of stereochemistry. organicreactions.org In this case, the tertiary alcohol can be reacted with a nitrogen nucleophile like hydrazoic acid (HN₃) or a protected amine in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgchemistrysteps.com The use of hydrazoic acid would lead to an azide intermediate, which can then be reduced to the primary amine.

Another potential strategy involves the conversion of the tertiary alcohol to a good leaving group, followed by nucleophilic displacement with an amine or an amine surrogate. However, the steric hindrance at the tertiary center makes this approach challenging. nih.gov

Reductive amination is a common method for forming amines, but it is not directly applicable to the tertiary alcohol intermediate. It would require the initial oxidation of the alcohol back to the ketone, which would be a redundant step.

Protecting Group Strategies for Amine Functionality during Synthesis

Protecting groups are essential throughout the synthesis of this compound to prevent unwanted side reactions. google.com The most common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group . This group is typically introduced early in the synthesis, for example, by starting with 1-Boc-3-azetidinone. sigmaaldrich.comchemicalbook.com The Boc group is stable to many reaction conditions, including the nucleophilic trifluoromethylation and the subsequent functionalization steps. It can be readily removed at the end of the synthesis under acidic conditions, for instance, with trifluoroacetic acid (TFA).

If the amine at C3 is introduced in a protected form, the choice of protecting group for this amine must be orthogonal to the Boc group on the azetidine nitrogen. This means that the two protecting groups can be removed selectively under different conditions. For example, a benzyl (B1604629) group could be used to protect the C3-amine, which can be removed by hydrogenolysis, a reaction that typically does not affect the Boc group.

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The C3 position of this compound is a chiral center. Therefore, controlling the stereochemistry to obtain enantiomerically pure forms of the compound is a crucial aspect of its synthesis.

One approach to achieve stereoselectivity is through the use of chiral catalysts during the nucleophilic trifluoromethylation of 1-Boc-3-azetidinone. Chiral ligands can be used to coordinate to the trifluoromethylating agent or the substrate, thereby inducing facial selectivity in the addition to the ketone and leading to an enantioenriched tertiary alcohol intermediate.

Alternatively, a chiral auxiliary can be attached to the azetidine nitrogen instead of the achiral Boc group. nih.govacs.org This chiral auxiliary can direct the incoming trifluoromethyl group to one face of the ketone, leading to a diastereoselective trifluoromethylation. The chiral auxiliary can then be removed later in the synthesis.

Another strategy involves the resolution of the racemic tertiary alcohol intermediate. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization. Once the desired enantiomer of the alcohol is isolated, it can be carried forward to the final product with its stereochemistry controlled.

The conversion of the chiral tertiary alcohol to the amine via a Mitsunobu reaction generally proceeds with inversion of configuration . organicreactions.org This stereochemical outcome must be taken into account when planning the synthesis of a specific enantiomer of the final product.

Summary of Synthetic Strategies

The following table summarizes the key synthetic transformations and reagents discussed:

| Step | Transformation | Reagents and Methods |

| Trifluoromethylation | Ketone to tertiary alcohol | Ruppert-Prakash reagent (TMSCF₃), HCF₃/KHMDS |

| Amine Introduction | Tertiary alcohol to amine | Mitsunobu reaction (e.g., with HN₃, DEAD, PPh₃) |

| Protection | Azetidine nitrogen | tert-Butoxycarbonyl (Boc) group |

| Stereocontrol | Asymmetric synthesis | Chiral catalysts, chiral auxiliaries, resolution |

Chiral Auxiliaries and Substrate-Controlled Stereoselection

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing chiral azetidine derivatives, chiral auxiliaries are temporarily incorporated into the starting material to direct the formation of one enantiomer over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other chiral azetidines and trifluoromethylated amines. For instance, chiral oxazolidinones, such as those developed by Evans, have been widely used to direct stereoselective alkylations and other bond-forming reactions. google.com In a hypothetical approach, an achiral precursor to the azetidine ring could be appended with a chiral auxiliary. Subsequent diastereoselective trifluoromethylation and amination reactions would be directed by the chiral auxiliary.

Another relevant example is the use of chiral sulfinamides, like (R)-t-butanesulfinamide, which have proven effective in the synthesis of chiral amines. nih.gov This auxiliary can be condensed with a ketone precursor to form a chiral N-sulfinyl imine. Diastereoselective addition of a trifluoromethyl nucleophile to this imine would establish the desired stereocenter. Subsequent manipulation, including ring closure and removal of the auxiliary, would afford the chiral this compound. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. nih.gov

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to influence the stereochemistry of newly formed stereocenters. In the synthesis of azetidines, a chiral starting material, such as an amino acid derivative, can be used to construct the azetidine ring with a defined stereochemistry. For example, a multi-step synthesis starting from a chiral β-amino alcohol could be envisioned, where the existing stereocenter directs the stereochemical outcome of the ring-forming cyclization. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Substrate | Reference |

| Evans Oxazolidinones | Aldol, Alkylation | Carboxylic Acids | google.com |

| (R)-t-Butanesulfinamide | Nucleophilic addition to imines | Ketones | nih.gov |

| Camphorsultam | Michael Addition, Alkylation | Acrylates, Carboxylic Acids | google.com |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer.

For the synthesis of this compound, asymmetric catalysis could be applied to key bond-forming steps, such as the formation of the C-CF3 or C-N bond. While specific catalytic asymmetric syntheses for this exact molecule are not prevalent in the literature, related transformations provide valuable insights. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov This approach could be adapted to a precursor of the azetidine ring.

Another potential application of asymmetric catalysis is in the cyclization step itself. For instance, a gold-catalyzed intramolecular N-H insertion into an alkyne has been used to synthesize chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov A similar catalytic strategy could potentially be developed for a precursor of this compound, where a chiral ligand on the metal catalyst would control the stereochemistry of the cyclization.

The development of biocatalysis also presents a promising avenue. Engineered enzymes, such as variants of cytochrome c552, have been utilized for the enantioselective synthesis of α-trifluoromethyl amines through asymmetric N-H carbene insertion reactions. nih.govrochester.edu This biocatalytic approach could be explored for the synthesis of chiral this compound, offering a highly selective and environmentally friendly alternative to traditional chemical catalysis.

Table 2: Asymmetric Catalysis for Related Transformations

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-bis(phosphine) complex | Hydrogenation of CF3-imines | Chiral α-trifluoromethyl amines | Up to 99% | nih.gov |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Chiral α-trifluoromethyl amines | High | nih.gov |

| Engineered Cytochrome c552 | N-H Carbene Insertion | Chiral α-trifluoromethyl amino esters | Up to 99.5% | nih.govrochester.edu |

| Gold(I) with Chiral Ligand | Oxidative Cyclization | Chiral Azetidin-3-ones | >98% | nih.gov |

Resolution Techniques for Enantiomeric Purity

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. Resolution involves separating the enantiomers of a racemic compound.

One of the most widely used methods for the resolution of amines is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine with a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. onyxipca.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com

Another powerful technique for enantiomeric separation is chiral chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative technique for resolving enantiomers. nih.gov

While specific resolution protocols for this compound are not detailed in the literature, these established methods would be the primary approaches to explore for obtaining the enantiomerically pure compound from a racemic mixture.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy carboxylic acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

| (-)-Dibenzoyltartaric acid | Dicarboxylic acid derivative |

Optimization of Reaction Conditions and Process Intensification in Synthesis

The efficiency and scalability of a synthetic route are critically dependent on the optimization of reaction conditions. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing reaction time and waste.

Solvent Effects and Green Chemistry Principles

The choice of solvent can have a profound impact on a chemical reaction. Solvents can influence reaction rates, selectivity, and the solubility of reactants and products. In the synthesis of azetidines, polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often employed for cyclization reactions. researchgate.net However, in line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents. semanticscholar.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this could involve:

Solvent Selection: Replacing hazardous solvents with greener alternatives like propylene (B89431) carbonate or cyclopentyl methyl ether. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For example, a study on the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines showed that the choice of solvent significantly affected the reaction outcome. While 1,2-dichloroethane (B1671644) (DCE) provided a good yield, exploring greener solvent alternatives would be a key aspect of process optimization. frontiersin.orgnih.gov

Table 4: Green Chemistry Considerations in Synthesis

| Principle | Application in Synthesis |

| Prevention | Design syntheses to minimize waste. |

| Atom Economy | Maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |

| Designing Safer Chemicals | Design chemical products to be effective yet have minimal toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization. |

| Catalysis | Use catalytic reagents over stoichiometric reagents. |

| Design for Degradation | Design chemical products to break down into innocuous products after use. |

| Real-time Analysis for Pollution Prevention | Monitor and control reactions in real-time to prevent byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for accidents. |

Catalyst Development and Ligand Design for Enhanced Efficiency

Catalysts play a crucial role in many modern synthetic transformations, and their development is key to improving reaction efficiency and selectivity. For the synthesis of chiral molecules like this compound, the design of chiral ligands for metal catalysts is of paramount importance.

In the context of asymmetric hydrogenation of trifluoromethyl-substituted imines, a variety of chiral phosphine ligands have been developed for transition metal catalysts like rhodium and iridium. nih.gov The electronic and steric properties of the ligand can be fine-tuned to achieve high enantioselectivity for a specific substrate.

For gold-catalyzed cyclizations, the choice of ligand on the gold(I) catalyst can influence the reactivity and stability of the catalytic species. nih.gov The development of new ligands that can promote the desired transformation with higher turnover numbers and turnover frequencies is an active area of research.

Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal, has gained significant attention. google.com Chiral phosphoric acids and thiourea (B124793) derivatives have been shown to be effective catalysts for various asymmetric transformations leading to the formation of chiral amines. nih.gov The design of new and more efficient organocatalysts is a continuous effort in the field of asymmetric synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the final product and any synthetic intermediates are critical steps in ensuring the quality and purity of the target compound. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the compound of interest.

Column chromatography is one of the most common methods for purifying organic compounds. frontiersin.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary and mobile phases, it is possible to separate the desired compound from unreacted starting materials, reagents, and byproducts.

Crystallization is another powerful purification technique, particularly for solid compounds. This method relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold solvent. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities in the solution.

Distillation is used to purify volatile liquids based on differences in their boiling points. For non-volatile or thermally sensitive compounds, techniques like extraction can be used to separate the product from a reaction mixture based on its solubility in different immiscible solvents.

For the final product, this compound, which is often isolated as a salt (e.g., dihydrochloride (B599025) or trifluoroacetate), purification may involve recrystallization from a suitable solvent system to obtain a highly pure, crystalline solid. The purity of the final compound and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Currently, there are no established, dedicated synthetic routes published for this compound. However, based on known synthetic transformations for analogous azetidine derivatives and general organofluorine chemistry, plausible multi-step pathways can be proposed. These hypothetical routes primarily diverge from the point at which the key functional groups—the trifluoromethyl and the amine—are introduced onto the azetidine core.

Proposed Route 1: Trifluoromethylation of a 3-Oxoazetidine Precursor followed by Amination

This strategy hinges on the initial installation of the trifluoromethyl group onto a commercially available or readily synthesized azetidine ketone, followed by the conversion of the resulting tertiary alcohol into the desired amine. The key intermediate is a protected 3-hydroxy-3-(trifluoromethyl)azetidine.

The proposed synthetic sequence is as follows:

Trifluoromethylation of a Protected 3-Oxoazetidine: The synthesis would commence with a protected azetidin-3-one, such as N-Boc-azetidin-3-one. This precursor undergoes nucleophilic trifluoromethylation. A common and effective method involves the use of a nucleophilic trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) with a suitable fluoride initiator. This reaction is expected to yield tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate.

Activation of the Tertiary Alcohol: The hydroxyl group of the intermediate is a poor leaving group and must be activated for substitution. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base.

Nucleophilic Substitution with an Azide Source: The activated alcohol is then displaced by an azide nucleophile, a reliable precursor to a primary amine. Sodium azide is a common reagent for this Sₙ2 reaction, which would lead to the formation of tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate.

Reduction of the Azide: The azido group is subsequently reduced to the primary amine. This transformation can be accomplished through several high-yielding methods, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the target compound, this compound, typically as a salt.

Table 1: Proposed Synthetic Route via Trifluoromethylation

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Boc-azetidin-3-one | TMSCF₃, TBAF, THF | tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate |

| 2 | tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | MsCl, Et₃N, CH₂Cl₂ | tert-butyl 3-(methylsulfonyloxy)-3-(trifluoromethyl)azetidine-1-carboxylate |

| 3 | tert-butyl 3-(methylsulfonyloxy)-3-(trifluoromethyl)azetidine-1-carboxylate | NaN₃, DMF | tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate |

| 4 | tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate | H₂, Pd/C, MeOH | tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |

| 5 | tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | TFA or HCl | This compound |

Proposed Route 2: Cyclization of a Pre-functionalized Acyclic Precursor

An alternative approach involves the construction of the azetidine ring from an acyclic precursor that already contains the necessary carbon backbone and functional groups. This strategy is analogous to methods used for synthesizing other substituted azetidines, such as 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org

Synthesis of the Acyclic Backbone: This would likely start from a small, trifluoromethyl-containing building block which is elaborated into a γ-amino alcohol or γ-amino halide derivative bearing the trifluoromethyl group at the appropriate position.

Intramolecular Cyclization: The key step is the base-induced intramolecular cyclization (an Sₙ2 reaction) where the nitrogen atom displaces a leaving group (e.g., a halide or tosylate) at the γ-position to form the strained four-membered ring. The success of this step is highly dependent on the nature of the substituents.

Challenges and Future Directions in the Synthesis of this compound

The synthesis of this specific molecule is fraught with challenges that stem from the unique combination of its structural features.

Key Synthetic Challenges

Lack of Established Protocols: The most significant challenge is the complete absence of published and optimized synthetic procedures for this target. Researchers must rely on adapting methods from related, but distinct, molecules.

Installation of the Geminal Amino-Trifluoromethyl Center: The creation of a quaternary carbon atom on the strained azetidine ring is inherently difficult. This difficulty is compounded by the presence of two sterically and electronically demanding substituents. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate adjacent positions and reduce the nucleophilicity of the nitrogen atom during cyclization steps, often necessitating the use of very strong bases like lithium hexamethyldisilazide (LiHMDS). rsc.org

Stability of Intermediates: The stability of key intermediates, particularly the tertiary alcohol formed after trifluoromethylation and the final geminal amino-trifluoromethylated product, may be low. The azetidine ring itself is susceptible to ring-opening under various conditions, especially harsh acidic or basic conditions that might be required for functional group interconversions.

Control of Regioselectivity and Stereochemistry: While the target molecule is achiral, any synthesis starting from or creating chiral centers in precursors would require careful control to avoid the formation of complex diastereomeric mixtures.

Future Research Directions

The challenges associated with synthesizing this compound highlight several areas for future research:

Development of a Robust and Scalable Synthesis: The primary goal is to develop and optimize a reliable synthetic route that can produce the title compound in sufficient quantities for further study and application. This would involve the systematic investigation of the proposed routes, including screening of reagents, solvents, and reaction conditions.

Novel Precursor Development: Research into novel acyclic or heterocyclic precursors that can be more efficiently converted to the target structure is warranted. For instance, developing a building block that already contains the C(CF₃)(NH₂) moiety before ring formation could circumvent the difficulties of installing these groups on a pre-formed azetidine ring.

Catalytic Methods: The exploration of modern catalytic methods could provide more elegant and efficient solutions. This could include developing a catalytic protocol for the direct trifluoromethylation of a 3-aminoazetidine derivative or the direct amination of a 3-trifluoromethylazetidine precursor. Intermolecular sp³-C–H amination is an emerging technology that could potentially be adapted for this purpose. researchgate.net

Flow Chemistry Applications: Given the potential for unstable intermediates and the use of hazardous reagents (like azides), employing flow chemistry could offer significant advantages in terms of safety, control over reaction parameters, and scalability.

The synthesis of this compound represents a significant, unsolved challenge in synthetic organic chemistry. Overcoming these hurdles will not only provide access to a novel and potentially valuable chemical entity but will also contribute to the broader field of strained ring and organofluorine chemistry.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Trifluoromethyl Azetidin 3 Amine

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-(Trifluoromethyl)azetidin-3-amine in solution. By probing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework, including connectivity and stereochemistry, can be assembled. A multi-nuclear approach, examining ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, is essential for a complete characterization.

Proton (¹H), Carbon (¹³C), Nitrogen (¹⁵N), and Fluorine (¹⁹F) NMR Analysis

The analysis of one-dimensional NMR spectra provides the initial and most fundamental structural information. Each unique chemical environment for a given nucleus results in a distinct signal, or resonance, in the spectrum. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals offer a wealth of structural data.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The two methylene (B1212753) (CH₂) groups of the azetidine (B1206935) ring are chemically equivalent and would likely appear as a single resonance. However, due to proton-proton coupling, this signal would be a singlet. The amine (NH₂) and the azetidine (NH) protons would also produce distinct signals, which may be broadened and are exchangeable with deuterium (B1214612) oxide (D₂O).

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbon atom bonded to the trifluoromethyl and amine groups (C3) would be significantly deshielded and is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The two equivalent methylene carbons (C2 and C4) of the azetidine ring would appear as a single resonance. The trifluoromethyl carbon itself will also be observable as a quartet due to one-bond carbon-fluorine coupling.

Nitrogen (¹⁵N) NMR: While less commonly acquired due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, an ¹⁵N NMR spectrum would provide valuable information. Two signals would be expected: one for the primary amine nitrogen and another for the secondary amine nitrogen of the azetidine ring.

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a singlet in a proton-decoupled spectrum.

| Nucleus | Expected Chemical Shift (δ) ppm (Theoretical) | Expected Multiplicity | Assignment |

| ¹H | ~3.5 - 4.0 | Singlet | CH₂ (azetidine ring) |

| ¹H | ~1.5 - 2.5 | Broad Singlet | NH₂ (amine) |

| ¹H | ~2.0 - 3.0 | Broad Singlet | NH (azetidine ring) |

| ¹³C | ~60 - 70 | Quartet (J ≈ 280-300 Hz) | CF₃ |

| ¹³C | ~50 - 60 | Quartet (J ≈ 30-40 Hz) | C-CF₃ |

| ¹³C | ~40 - 50 | Triplet | CH₂ (azetidine ring) |

| ¹⁹F | ~ -70 to -80 | Singlet | CF₃ |

Interactive Data Table: The table above summarizes the predicted NMR data for this compound.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the atomic connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the azetidine NH proton and the adjacent CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signal of the azetidine CH₂ groups to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include those between the protons of the CH₂ groups and the quaternary carbon (C3), as well as the trifluoromethyl carbon. Correlations between the amine protons and C3 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this relatively rigid ring system, NOESY could help to confirm through-space interactions between the protons of the azetidine ring.

Elucidation of Fluorine-19 NMR Chemical Shift Patterns and Coupling Constants within Azetidine Ring Systems

The chemical shift of the ¹⁹F nuclei in this compound is influenced by the electronic environment of the azetidine ring. The electron-withdrawing nature of the nitrogen atoms and the ring strain would affect the shielding of the fluorine nuclei. The single resonance for the CF₃ group is a hallmark of its free rotation. While no direct fluorine-proton coupling is expected to be prominent due to the number of intervening bonds, long-range couplings (e.g., ⁴JHF) might be observable with high-resolution instrumentation, appearing as a slight broadening or fine splitting of the ¹⁹F signal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry, often using techniques like electrospray ionization (ESI) or chemical ionization (CI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₄H₇F₃N₂), distinguishing it from other potential isobaric compounds.

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₄H₈F₃N₂⁺ | 141.0634 |

Interactive Data Table: The table above shows the expected exact mass for the protonated molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key predicted fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 124.0559.

Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 72.0553, corresponding to the remaining azetidine-3-amine radical cation.

Ring opening and fragmentation: The strained azetidine ring could undergo cleavage, leading to smaller fragment ions characteristic of the ring structure. For example, the loss of etheneimine (C₂H₅N) from the ring could occur.

The specific fragmentation pattern would be instrumental in confirming the position of the trifluoromethyl and amine groups on the azetidine ring, thereby differentiating it from other potential isomers.

Ion Mobility Spectrometry (IMS) for Conformational Analysis in the Gas Phase

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for probing the gas-phase structures of ions. nih.gov In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. researchgate.net This separation provides a collision cross-section (CCS) value, which is a measure of the ion's average rotational area and is indicative of its conformation.

For a molecule like this compound, IMS-MS can distinguish between different conformers that may exist in the gas phase. lcms.cz For instance, puckering of the azetidine ring or rotation of the trifluoromethyl group could lead to distinct conformers with different CCS values. The presence of a trifluoromethyl group is known to decrease the CCS of a molecule compared to its non-fluorinated counterparts of similar mass, a phenomenon that can be used to filter for and identify fluorinated compounds in complex mixtures. waters.comthermofisher.com

The analysis of this compound by IMS-MS would involve the generation of its protonated ion, [M+H]+, typically by electrospray ionization (ESI). The resulting ions would then be introduced into the ion mobility cell. The arrival time distribution at the detector would reveal the number of stable conformers and their relative abundances in the gas phase. By coupling IMS with tandem mass spectrometry (MS/MS), it would be possible to fragment the conformer-separated ions to gain further structural insights.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe molecular structure. spectroscopyonline.comeurjchem.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its functional groups. The amine (N-H) stretching vibrations would appear in the region of 3300-3500 cm⁻¹, while the C-H stretches of the azetidine ring would be observed around 2850-3000 cm⁻¹. The highly polar C-F bonds of the trifluoromethyl group give rise to strong IR absorptions, typically in the 1000-1400 cm⁻¹ range. The azetidine ring itself has characteristic ring puckering and breathing modes at lower frequencies.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C-C and C-N bonds of the azetidine skeleton, as well as the symmetric stretching of the CF₃ group, which might be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational assignment. eurjchem.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium to Strong | Weak |

| Azetidine (C-H) | Stretching | 2850 - 3000 | Medium | Strong |

| Trifluoromethyl (C-F) | Asymmetric Stretch | ~1280 | Very Strong | Weak |

| Trifluoromethyl (C-F) | Symmetric Stretch | ~1150 | Strong | Medium |

| Azetidine Ring | Puckering/Breathing | < 1000 | Medium | Medium |

| C-N | Stretching | 1000 - 1250 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.

As specific crystallographic data for this compound is not publicly available, we refer to a closely related analogue, (2R,3R)-1-benzyl-3-(4-bromophenyl)-2-(trifluoromethyl)azetidin-3-ol, whose crystal structure has been determined. nih.gov This analogue shares the key features of an azetidine ring with a trifluoromethyl group.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray crystallographic analysis of the analogue would provide precise measurements of all bond lengths and angles. For instance, the C-C and C-N bond lengths within the azetidine ring would be determined, as well as the C-C and C-F bonds of the trifluoromethyl group. The bond angles would reveal the geometry around each atom, including the puckering of the four-membered ring. Torsion angles would define the conformation of the ring and the rotational position of the trifluoromethyl group relative to the ring.

Table 2: Representative Bond Lengths and Angles from a Trifluoromethyl-Azetidine Analogue

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(ring) | C(ring) | ~1.55 Å | |

| Bond Length | C(ring) | N(ring) | ~1.48 Å | |

| Bond Length | C(ring) | C(CF3) | ~1.52 Å | |

| Bond Length | C(CF3) | F | ~1.34 Å | |

| Bond Angle | C(ring) | N(ring) | C(ring) | ~90° |

| Bond Angle | F | C(CF3) | F | ~107° |

| Torsion Angle | H | C(ring) | C(ring) | H |

Note: These are typical values and the actual experimental values would be obtained from the crystallographic information file (CIF) for the specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks, fluorophilic interactions)

The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. For this compound, hydrogen bonding involving the amine group (N-H···N or N-H···F) would be a dominant interaction. The trifluoromethyl group can also participate in so-called "fluorophilic interactions" (F···F contacts) and weak C-H···F hydrogen bonds, which can influence the crystal packing. The analysis of the crystal structure of the azetidinol (B8437883) analogue would detail the hydrogen bonding network formed by the hydroxyl group and any other intermolecular contacts.

Absolute Configuration Determination (if chiral)

Since this compound has a chiral center at the C3 position, it exists as a pair of enantiomers. X-ray crystallography can be used to determine the absolute configuration of a chiral molecule, provided that a single enantiomer is crystallized and the data is of sufficient quality. nih.govresearchgate.net The most common method relies on the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov The Flack parameter, derived from the refinement of the crystallographic data, is used to confidently assign the absolute stereochemistry. A value close to 0 for a given enantiomer confirms the assignment, while a value near 1 indicates that the opposite enantiomer is present. researchgate.net

Conformational Analysis of the Azetidine Ring System and Trifluoromethyl Group Rotation

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation (which substituent is in an axial or equatorial-like position) can be determined from the torsion angles obtained from X-ray crystallography. The presence of the bulky trifluoromethyl group at the 3-position will significantly influence the puckering of the azetidine ring.

Furthermore, the rotation of the trifluoromethyl group around the C-C bond is another conformational feature. While rotation is generally free, there may be a preferred staggered or eclipsed conformation in the solid state due to crystal packing forces. The torsion angles involving the fluorine atoms, as determined by X-ray crystallography, would reveal this preferred orientation.

Gas-Phase Conformational Studies

In the absence of solvent effects, the intrinsic conformational preferences of a molecule can be determined. For the azetidine ring system, a key structural feature is its non-planar, puckered conformation. Gas-phase electron diffraction (GED) studies on the parent azetidine molecule have established that it adopts a puckered conformation with a dihedral angle of approximately 37°. rsc.org This puckering alleviates torsional strain associated with a planar arrangement of the four-membered ring.

For this compound, the puckered nature of the azetidine ring is expected to be maintained. The substituents at the C3 position, the trifluoromethyl (CF3) group and the amino (NH2) group, will introduce additional steric and electronic considerations that influence the precise puckering angle and the preferred orientation of these substituents.

Two primary puckered conformations can be envisioned: one where the C3 substituents are in a pseudo-axial orientation and another where they are in a pseudo-equatorial orientation relative to the approximate plane of the ring. Computational modeling, a powerful tool for predicting gas-phase structures, would be essential to determine the relative energies of these conformers. nih.govnih.gov The bulky and electron-withdrawing trifluoromethyl group, in particular, would likely play a dominant role in dictating the conformational equilibrium. Studies on other fluorinated compounds have shown that fluorine substitution can significantly alter conformational preferences. dtic.mil

Furthermore, intramolecular hydrogen bonding between the amino group and the nitrogen atom of the azetidine ring, or potentially with the fluorine atoms of the trifluoromethyl group, could stabilize certain conformations. The presence and strength of such interactions would be highly dependent on the specific geometry of the conformers.

A summary of expected key structural parameters for the puckered conformations of this compound, based on data from related azetidine systems, is presented in Table 1.

Table 1: Predicted Gas-Phase Conformational Parameters for this compound

| Parameter | Predicted Value Range | Basis of Prediction |

| Ring Puckering Angle (dihedral) | 30-40° | Based on gas-phase electron diffraction of azetidine. rsc.org |

| C-N Bond Length (ring) | 1.45-1.49 Å | Typical values for azetidine and its derivatives. rsc.org |

| C-C Bond Length (ring) | 1.54-1.58 Å | Typical values for azetidine and its derivatives. rsc.org |

| C-CF3 Bond Length | 1.48-1.52 Å | Typical C-CF3 bond lengths in aliphatic systems. |

| C-NH2 Bond Length | 1.45-1.49 Å | Typical C-N bond lengths for primary amines. |

| Relative Energy (Axial vs. Equatorial) | Dependent on steric and electronic effects | To be determined by computational chemistry. |

Note: These values are predictions based on analogous structures and require experimental or high-level computational verification for this compound.

Solution-Phase Conformational Dynamics via Dynamic NMR and Spectroscopic Probes

In solution, the conformational landscape of this compound is further complicated by interactions with the solvent. The dynamic nature of the azetidine ring, specifically ring inversion and nitrogen inversion, can be probed using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

The azetidine ring can undergo a puckering inversion, where the ring flips between two equivalent (or non-equivalent in the case of substitution) puckered conformations. Simultaneously, the nitrogen atom can undergo pyramidal inversion. For the parent azetidine, the barrier to nitrogen inversion has been a subject of both experimental and theoretical investigation. acs.org

For this compound, the substituents at C3 will influence the energy barriers for both ring and nitrogen inversion. The bulky trifluoromethyl group is expected to raise the energy barrier for ring inversion. The equilibrium between the pseudo-axial and pseudo-equatorial conformers will be solvent-dependent, with polar solvents potentially favoring the conformer with the larger dipole moment.

Dynamic NMR experiments, such as variable temperature NMR, can be employed to determine the coalescence temperature for specific proton or carbon signals that are sensitive to the conformational exchange. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated. This provides quantitative information about the flexibility of the azetidine ring in solution.

Spectroscopic probes, such as those that rely on the Nuclear Overhauser Effect (NOE), can provide through-space distance information between protons, helping to elucidate the predominant conformation in solution. For example, the observation of an NOE between a proton on the CF3 group and a proton on the azetidine ring would provide evidence for a specific spatial arrangement. mdpi.com

Table 2 presents hypothetical dynamic NMR data for the ring inversion of this compound, illustrating the type of information that could be obtained from such studies.

Table 2: Hypothetical Dynamic NMR Data for Ring Inversion of this compound in a Given Solvent

| Parameter | Hypothetical Value | Significance |

| Coalescence Temperature (Tc) | -20 °C | Temperature at which signals from interconverting conformers merge. |

| Chemical Shift Difference (Δν) | 50 Hz | Difference in resonance frequency of a nucleus in the two conformers. |

| Rate Constant at Tc (k) | 111 s⁻¹ | Rate of conformational exchange at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | 12 kcal/mol | Energy barrier for the ring inversion process. |

Note: This data is illustrative and the actual values would need to be determined experimentally.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

If this compound is resolved into its enantiomers, or if a chiral substituent is introduced elsewhere on the molecule, the resulting chiral derivatives will exhibit chiroptical properties that can be investigated using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These techniques provide detailed three-dimensional structural information. ualberta.canih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting spectrum is highly sensitive to the absolute configuration and the conformational preferences of the molecule in solution. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different enantiomers and conformers, the absolute configuration of the chiral center can be unambiguously determined. The vibrational modes involving the chiral center and the trifluoromethyl and amino groups are expected to give rise to characteristic VCD signals.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within the chiral molecule. While the azetidine ring itself does not have strong chromophores in the near-UV region, the presence of other chromophoric groups in a derivative would allow for ECD analysis. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

For a chiral derivative of this compound, computational modeling would be used to predict the VCD and ECD spectra for the (R) and (S) enantiomers. A comparison of these theoretical spectra with the experimentally measured spectra would allow for the definitive assignment of the absolute configuration.

Table 3 outlines the expected chiroptical properties for a chiral derivative of this compound.

Table 3: Predicted Chiroptical Properties for a Chiral Derivative of this compound

| Spectroscopic Technique | Expected Information | Key Vibrational/Electronic Transitions |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation. | C-H, N-H, C-F stretching and bending modes. |

| Electronic Circular Dichroism (ECD) | Absolute configuration of chromophore-containing derivatives. | n → σ* and σ → σ* transitions of the amine and azetidine; transitions of any additional chromophores. |

Note: The specific spectral features would be dependent on the exact structure of the chiral derivative.

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl Azetidin 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational aspect of understanding any molecule lies in determining its most stable three-dimensional arrangement and the distribution of electrons within it. Quantum chemical calculations are the primary tools for obtaining this information with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Structures and Energy Minimization

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. For 3-(Trifluoromethyl)azetidin-3-amine, DFT calculations are crucial for predicting its ground-state geometry. These calculations involve exploring the potential energy surface of the molecule to find the arrangement of atoms that corresponds to the lowest energy, known as the global minimum.

The presence of both an amine (-NH2) and a trifluoromethyl (-CF3) group on the same carbon atom of the azetidine (B1206935) ring introduces significant steric and electronic effects. DFT calculations can precisely model the interplay of these groups, predicting key geometric parameters. For instance, the puckering of the four-membered azetidine ring is a critical feature. Theoretical studies on similar azetidine systems suggest that the degree of puckering is influenced by the nature of the substituents. The bulky trifluoromethyl group and the amine group likely dictate a specific puckered conformation to minimize steric strain.

While specific experimental data for this compound is not available, representative optimized geometric parameters can be predicted based on DFT calculations on analogous structures.

| Parameter | Predicted Value |

| C2-N1-C4 Bond Angle | ~88-90° |

| C2-C3-C4 Bond Angle | ~85-87° |

| C-N Bond Length (ring) | ~1.47-1.49 Å |

| C-C Bond Length (ring) | ~1.54-1.56 Å |

| C-CF3 Bond Length | ~1.52-1.54 Å |

| C-NH2 Bond Length | ~1.45-1.47 Å |

| Ring Puckering Angle | 15-25° |

Note: These are representative values based on DFT calculations of similar substituted azetidines and are intended for illustrative purposes.

Ab Initio Methods for Higher-Level Calculations and Benchmarking

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, provide benchmark-quality data for the electronic structure and energy of the molecule.

These higher-level calculations are particularly useful for refining the results obtained from DFT and for providing a more accurate picture of the electron correlation effects, which are significant in a molecule with multiple lone pairs and highly polar bonds like the C-F bonds. Ab initio calculations can provide a more precise determination of properties like dipole moment and polarizability, which are governed by the electronic distribution.

Conformational Energy Landscape Analysis and Interconversion Pathways

The azetidine ring is not planar and can exist in different puckered conformations. Furthermore, rotation around the C-N and C-C single bonds allows for various conformers. Understanding the relative energies of these conformers and the energy barriers for their interconversion is crucial for predicting the molecule's dynamic behavior.

Computational methods can map out the conformational energy landscape of this compound. This involves systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The results can be visualized as a potential energy surface, with valleys representing stable conformers and mountain passes representing the transition states for their interconversion.

The two primary puckered conformations of the azetidine ring, often termed "axial" and "equatorial" based on the position of a substituent relative to the ring's pseudo-plane, are of particular interest. For this compound, the relative stability of conformers where the trifluoromethyl group is in an axial versus an equatorial-like position would be a key finding from such an analysis. It is generally expected that the bulkier trifluoromethyl group would prefer the equatorial position to minimize steric interactions with the rest of the ring.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-CF3 | 0.0 (Reference) |

| Axial-CF3 | 2.0 - 4.0 |

Note: These are hypothetical relative energies to illustrate the expected trend. The actual values would require specific calculations.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, products, and transition states, chemists can understand reaction pathways, rates, and selectivity.

Transition State Calculations for Synthetic Pathways and Transformations

For any chemical transformation involving this compound, computational chemists can locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate.

For example, in a potential N-alkylation reaction of the azetidine nitrogen, DFT calculations could be used to model the approach of an alkylating agent and locate the SN2 transition state. This would provide insights into the feasibility and kinetics of such a reaction. Similarly, reactions involving the amine group, such as acylation or Schiff base formation, can be studied computationally to predict their energetic profiles.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions can potentially occur at different sites on a molecule (regioselectivity) or lead to different stereoisomeric products (stereoselectivity). Computational methods can be invaluable in predicting these outcomes.

In the case of this compound, the nitrogen of the azetidine ring and the nitrogen of the amine group are both potential nucleophilic sites. Computational analysis of the electron density and frontier molecular orbitals (HOMO and LUMO) can help predict which nitrogen is more likely to react with an electrophile. The calculated charge distribution would likely show the amine nitrogen to be more electron-rich and thus more nucleophilic, though steric hindrance from the adjacent trifluoromethyl group could play a significant role.

Furthermore, if a chiral center is formed during a reaction, computational modeling of the different diastereomeric transition states can predict which stereoisomer will be the major product. This is particularly relevant for designing stereoselective syntheses of derivatives of this compound.

Reactivity and Derivatization Chemistry of 3 Trifluoromethyl Azetidin 3 Amine

Nucleophilic Reactivity of the Primary Azetidine (B1206935) Amine Group

The primary amine at the C3 position is the most reactive nucleophilic center of the molecule. However, its reactivity is attenuated compared to a simple alkyl amine. The introduction of a trifluoromethyl group on the same carbon atom (the α-position) to an amine can result in a significant decrease in the amine's basicity, often by approximately two pKa units. nih.gov This reduced basicity translates to lower nucleophilicity, which can influence reaction rates and conditions required for derivatization.

Acylation and Sulfonylation Reactions

The primary amine of 3-(trifluoromethyl)azetidin-3-amine readily undergoes acylation and sulfonylation when treated with corresponding acyl halides or sulfonyl chlorides. These reactions typically proceed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the generated acid (HCl). youtube.combeilstein-journals.org The products are stable amides and sulfonamides, respectively. The formation of sulfonamides from nitrogen nucleophiles is a common strategy in medicinal chemistry. beilstein-journals.org

| Reactant 1 | Reagent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Triethylamine | N-(3-(Trifluoromethyl)azetidin-3-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(3-(Trifluoromethyl)azetidin-3-yl)benzamide |

| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-(3-(Trifluoromethyl)azetidin-3-yl)-4-methylbenzenesulfonamide |

Table 1: Representative Acylation and Sulfonylation Reactions

Alkylation Reactions and Quaternization

Alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry of the alkylating agent, mono- and di-alkylation can occur, leading to secondary and tertiary amines, respectively. Exhaustive alkylation with an excess of a reactive alkyl halide like methyl iodide will lead to the formation of a quaternary ammonium (B1175870) salt.

| Reactant 1 | Reagent (Excess) | Solvent | Product |

|---|---|---|---|

| This compound | Methyl iodide | Acetonitrile (B52724) | 3-(Trifluoromethyl)-N,N,N-trimethylazetidin-3-aminium iodide |

| This compound | Benzyl (B1604629) bromide | DMF | N,N-Dibenzyl-3-(trifluoromethyl)azetidin-3-amine |

Table 2: Representative Alkylation and Quaternization Reactions

Formation of Schiff Bases, Imines, and Enamines

The primary amine can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. youtube.com The reaction is reversible, and the position of the equilibrium can be influenced by removing water from the reaction mixture. youtube.com

| Reactant 1 | Carbonyl Compound | Catalyst | Product (Imine) |

|---|---|---|---|

| This compound | Benzaldehyde | Acetic acid | (E)-N-Benzylidene-3-(trifluoromethyl)azetidin-3-amine |

| This compound | Acetone | p-Toluenesulfonic acid | N-(Propan-2-ylidene)-3-(trifluoromethyl)azetidin-3-amine |

Table 3: Representative Schiff Base (Imine) Formation Reactions

Amide and Urethane Formation

Beyond the use of acyl chlorides, amides can be formed directly from carboxylic acids using peptide coupling reagents. acs.org Reagents like HATU, HBTU, or EDC activate the carboxylic acid to facilitate the attack by the amine. This method is particularly useful for more complex or sensitive substrates. youtube.com Urethanes (or carbamates) are synthesized by reacting the amine with chloroformates, such as ethyl chloroformate, typically in the presence of a base.

| Reactant 1 | Reagent | Coupling Agent/Base | Product |

|---|---|---|---|

| This compound | Benzoic Acid | HATU, DIPEA | N-(3-(Trifluoromethyl)azetidin-3-yl)benzamide |

| This compound | Ethyl Chloroformate | Triethylamine | Ethyl (3-(trifluoromethyl)azetidin-3-yl)carbamate |

| This compound | Boc Anhydride (B1165640) | Triethylamine | tert-Butyl (3-(trifluoromethyl)azetidin-3-yl)carbamate |

Table 5: Amide and Urethane Formation

Reactivity of the Azetidine Ring System

The azetidine ring is a four-membered heterocycle possessing significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain makes it more reactive than five-membered pyrrolidines but more stable and easier to handle than three-membered aziridines. rsc.org The ring nitrogen is a secondary amine and is also nucleophilic, though its reactivity is sterically hindered and electronically influenced by the substituents at C3.

The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the ring nitrogen. rsc.org However, it can still undergo reactions such as acylation, sulfonylation, and alkylation under appropriate conditions.

A key aspect of the reactivity of trifluoromethylated azetidines is their propensity for ring-opening reactions. nih.gov Studies on 1-alkyl-2-(trifluoromethyl)azetidines have shown that after quaternization of the ring nitrogen (e.g., with an alkyl halide), the ring becomes activated towards nucleophilic attack. nih.govresearchgate.net This attack occurs regiospecifically at the C4 position, leading to the formation of substituted α-(trifluoromethyl)amines. nih.gov While specific studies on the 3-amino-3-trifluoromethyl isomer are not widely reported, a similar reactivity pattern can be anticipated, where quaternization of the ring nitrogen would facilitate a nucleophilic ring-opening at either C2 or C4, relieving the ring strain. The regioselectivity of such an opening would be influenced by the electronic and steric effects of the C3 substituents.

Ring-Opening Reactions and Rearrangements under Various Conditions

The azetidine ring is susceptible to cleavage under various conditions due to inherent ring strain. This reactivity is further influenced by the substitution pattern on the ring.

Acid-Catalyzed Ring-Opening : In the presence of strong acids, such as concentrated sulfuric acid, the azetidine ring can undergo cleavage. For example, heating a related azetidine derivative in the presence of H₂SO₄ leads to a linear amine. This process is often temperature-dependent. The high basicity of the nitrogen atom can be quenched by acid catalysts, which in turn activate the epoxide for ring-opening. nih.govfrontiersin.org

Nucleophilic Ring-Opening : The azetidine ring can be opened by various nucleophiles. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF can lead to the formation of an azide-functionalized open-chain derivative. The regioselectivity of nucleophilic attack is a key consideration in these reactions. In the case of 2-(trifluoromethyl)azetidines, quaternization followed by treatment with nucleophiles such as oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles results in regiospecific ring opening at the C4 position of the intermediate azetidinium salt. researchgate.net

Strain-Release Reactions : Highly strained bicyclic systems containing an azetidine ring, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, undergo strain-release reactions with reagents like benzyl chloroformate or trifluoroacetic anhydride to yield substituted azetidines. dntb.gov.uaresearchgate.net For instance, the reaction of 2-(trifluoromethyl)azabicyclo[1.1.0]butane with trifluoroacetic anhydride, followed by basic workup, yields 2-(trifluoromethyl)azetidin-3-ol. nih.gov